N-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)methyl]-N-ethylamine
CAS No.:
Cat. No.: VC17766231
Molecular Formula: C8H14ClN3
Molecular Weight: 187.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14ClN3 |
|---|---|
| Molecular Weight | 187.67 g/mol |
| IUPAC Name | N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine |
| Standard InChI | InChI=1S/C8H14ClN3/c1-4-10-5-7-6(2)11-12(3)8(7)9/h10H,4-5H2,1-3H3 |
| Standard InChI Key | BIFNOOQLZGKYOK-UHFFFAOYSA-N |
| Canonical SMILES | CCNCC1=C(N(N=C1C)C)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound features a 1,3-dimethylpyrazole ring substituted at the 4-position with a chlorinated methyl group and an ethylamine moiety. The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which confer electronic asymmetry and reactivity . The chloro group at the 5-position enhances electrophilicity, while the ethylamine side chain introduces basicity and hydrogen-bonding potential .
Table 1: Molecular Properties of N-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine
| Property | Data |
|---|---|
| Molecular Formula | C₈H₁₄ClN₃ |
| Molecular Weight | 187.67 g/mol |
| IUPAC Name | N-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine |
| SMILES | CC1=NN(C(=C1CNCC)Cl)C |
| InChI Key | NBWUVGBLPKAILZ-UHFFFAOYSA-N |
The planar geometry of the pyrazole ring, as observed in analogous structures , facilitates π-π stacking interactions with biological targets. Substituents at the 1, 3, and 5 positions modulate steric and electronic effects, influencing binding affinity and metabolic stability .
Synthesis and Manufacturing
Reaction Pathways and Optimization
The synthesis typically begins with 5-chloro-1,3-dimethylpyrazole, which undergoes alkylation at the 4-position using bromomethyl ethylamine or analogous reagents. A two-step protocol involving nucleophilic substitution and reductive amination has been proposed, though yield optimization remains challenging due to steric hindrance from the dimethyl groups.
Table 2: Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Alkylation of pyrazole | Bromomethyl ethylamine, K₂CO₃, DMF, 80°C |
| 2 | Purification | Column chromatography (SiO₂, ethyl acetate/hexane) |
Alternative approaches leverage Ullmann coupling or microwave-assisted synthesis to accelerate reaction kinetics, though these methods require validation for this specific substrate .
Scalability and Industrial Relevance
Industrial-scale production faces hurdles related to chloro-byproduct management and the cost of specialty amines. Continuous-flow systems may mitigate these issues by enhancing mixing efficiency and reducing reaction times. Patent WO2001012189A1 highlights the use of pyrazole intermediates in antitumor agent synthesis, underscoring the commercial viability of related compounds .
Chemical Reactivity and Functionalization
Electrophilic and Nucleophilic Sites
The chloro group at the 5-position serves as an electrophilic center amenable to Suzuki-Miyaura cross-coupling, enabling aryl or heteroaryl substitutions . Conversely, the ethylamine moiety acts as a nucleophile, participating in acylation or sulfonation reactions to generate amide or sulfonamide derivatives.
Stability and Degradation Pathways
Under acidic conditions, the compound may undergo demethylation at the pyrazole nitrogen, necessitating pH-controlled storage. Thermal gravimetric analysis (TGA) data are unavailable, but analogous pyrazoles decompose above 200°C, suggesting moderate thermal stability .
Research Gaps and Future Directions
ADMET Profiling
Pharmacokinetic parameters—absorption, distribution, metabolism, excretion, and toxicity (ADMET)—remain uncharacterized. In silico predictions using tools like SwissADME suggest moderate blood-brain barrier permeability (logBB = -0.8) and CYP3A4-mediated metabolism . Experimental validation via hepatic microsome assays is critical to advancing preclinical studies.
Target Identification and Validation
High-throughput screening against kinase libraries could identify novel targets. Additionally, cryo-EM or X-ray crystallography may resolve binding modes with putative receptors, guiding structure-activity relationship (SAR) optimization .
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